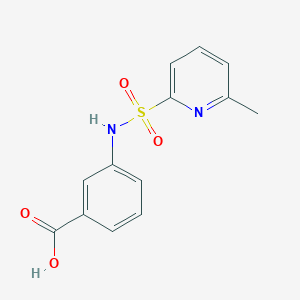
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both pyridine and benzoic acid moieties in the structure suggests potential biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid typically involves the following steps:
Formation of the Sulfonamide Linkage: The reaction between 6-methyl-pyridine-2-sulfonyl chloride and aniline to form the sulfonamide intermediate.
Coupling with Benzoic Acid: The sulfonamide intermediate is then coupled with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfoxides or sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible antimicrobial or anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action for compounds like 3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid typically involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Pyridine-2-sulfonamide: Similar structure but lacks the benzoic acid moiety.
Benzoic Acid Derivatives: Compounds like salicylic acid with similar carboxylic acid functionality.
Uniqueness
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid is unique due to the combination of the pyridine, sulfonamide, and benzoic acid functionalities, which may confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H12N2O4S |
|---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
3-[(6-methylpyridin-2-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H12N2O4S/c1-9-4-2-7-12(14-9)20(18,19)15-11-6-3-5-10(8-11)13(16)17/h2-8,15H,1H3,(H,16,17) |
InChI-Schlüssel |
LCDRIDFJCGAOCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














